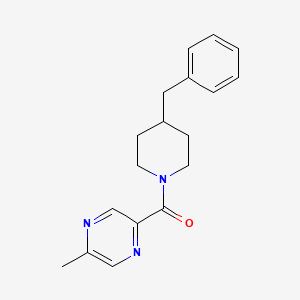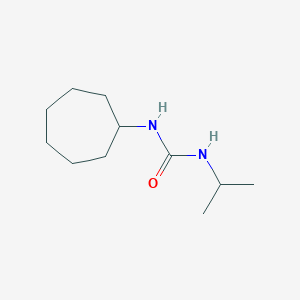
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMMP belongs to the class of benzamide derivatives and is a potent and selective antagonist of the dopamine D3 receptor.
Applications De Recherche Scientifique
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders such as addiction, schizophrenia, and Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been used in preclinical studies to investigate the role of the D3 receptor in these disorders and to evaluate its potential as a therapeutic target.
Mécanisme D'action
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysregulation has been implicated in the development of addiction and other psychiatric disorders. By blocking the D3 receptor, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide modulates the activity of the mesolimbic and mesocortical pathways, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with minimal binding to other dopamine receptor subtypes. In preclinical studies, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive and motor symptoms in animal models of Parkinson's disease. 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for targeted modulation of the mesolimbic and mesocortical pathways. However, one limitation is that 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for research on 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic target for addiction and other psychiatric disorders. Further studies are needed to investigate the long-term safety and efficacy of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in preclinical and clinical settings. Additionally, the development of more potent and selective D3 receptor antagonists may improve the therapeutic potential of this class of compounds. Finally, the use of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in combination with other pharmacological agents may enhance its therapeutic effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction of 3-methoxybenzoyl chloride with N-methyl-4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a crystallization process, and the purity is confirmed through various analytical techniques such as HPLC and NMR spectroscopy.
Propriétés
IUPAC Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-9-7-13(8-10-16)17(2)15(18)12-5-4-6-14(11-12)19-3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWNWCZSSQCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)





